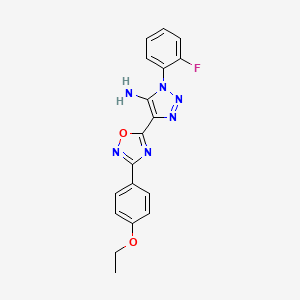

![molecular formula C18H15IN4O3S2 B2726164 2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 317328-88-4](/img/structure/B2726164.png)

2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

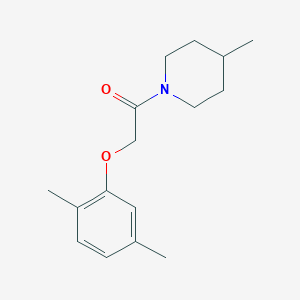

The compound “2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains an iodine atom, a methoxyaniline group, a thiadiazole ring, and a benzamide moiety .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The presence of the iodine atom, methoxyaniline group, thiadiazole ring, and benzamide moiety contribute to its unique properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 526.37 and a molecular formula of C18 H15 I N4 O3 S2 . The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Research on zinc phthalocyanines substituted with benzenesulfonamide derivatives, including those with thiadiazole groups, highlights the potential of such compounds in photodynamic therapy (PDT) for cancer treatment. These compounds have demonstrated significant properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective PDT, especially in inducing Type II photodynamic reactions necessary for targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Derivatives of 1,3,4-thiadiazole have shown antimicrobial and antifungal activities, suggesting the potential use of 2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide in developing new antimicrobial agents. Specifically, compounds with 1,3,4-thiadiazole rings have been effective against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans, indicating a broad spectrum of antimicrobial activity that could be explored for pharmaceutical applications (Sych et al., 2019).

Green Chemistry and Synthetic Applications

The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions involving carboxylic acid hydrazides and carbonothioyldisulfanediyl diacetic acid in water demonstrates the compound's relevance in green chemistry. This method aligns with the principles of green chemistry by using water as the reaction medium and achieving nearly quantitative yields, suggesting the compound's utility in environmentally friendly chemical synthesis processes (Horishny & Matiychuk, 2020).

Advanced Material Synthesis

The compound's structural components suggest potential applications in the synthesis of advanced materials. For instance, the synthesis and characterization of thiadiazolobenzamide derivatives and their complexes with metals like Ni and Pd indicate the role such compounds can play in creating new materials with specific electronic or catalytic properties, which could be relevant for a wide range of industrial applications (Adhami et al., 2012).

Eigenschaften

IUPAC Name |

2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15IN4O3S2/c1-26-12-8-6-11(7-9-12)20-15(24)10-27-18-23-22-17(28-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGHFGJHIKOMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

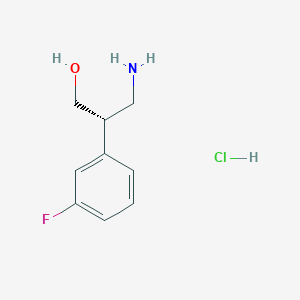

![1-[(2-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2726082.png)

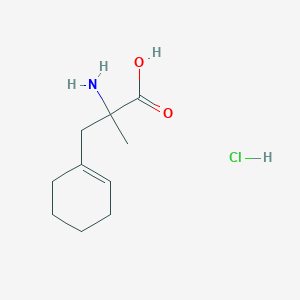

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2726085.png)

![2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2726088.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2726090.png)

![N-(5-chloro-2-methoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2726097.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2726102.png)